![molecular formula C5H5BrN2O2 B2807379 4-Bromo-5-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione CAS No. 732295-61-3](/img/structure/B2807379.png)
4-Bromo-5-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione
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Description
4-Bromo-5-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione (BMTPD) is a heterocyclic organic compound that has been used in a variety of scientific applications. BMTPD is a stable, non-toxic, and relatively inexpensive compound that can be easily synthesized in laboratory settings. Its structure consists of four nitrogen atoms and two oxygen atoms, connected by a five-membered ring. This compound has been extensively studied in the fields of organic chemistry, biochemistry, and drug discovery.
Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus . These findings highlight the compound’s potential as an antiviral agent.
- 4-Bromopyrazole , a precursor to our compound, serves as a starting material for synthesizing hexacoordinate complexes . These complexes find applications in various fields, including catalysis and materials science.
- The tetrazine moiety, present in our compound, has become a valuable tool in chemical biology. Researchers use it for bioorthogonal labeling, protein imaging, and drug discovery . Our compound’s tetrazine ring could contribute to similar applications.
- Mass spectrometry is essential for confirming the molecular weight and providing structural insights. Researchers often use it to analyze synthesized compounds, including indole derivatives like ours .
Antiviral Activity
Coordination Chemistry
Chemical Biology Tools
Mass Spectral Analysis
properties
IUPAC Name |
4-bromo-5-methyl-1,2-dihydropyridazine-3,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-3(6)5(10)8-7-4(2)9/h1H3,(H,7,9)(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQZSSEZGQVMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NNC1=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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